molecular formula C21H22ClN3O3S B14198912 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea CAS No. 918493-81-9

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea

Cat. No.: B14198912
CAS No.: 918493-81-9
M. Wt: 431.9 g/mol
InChI Key: JPCQILYLZDQXCQ-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclohexylurea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzenesulfonyl group, a chloro-substituted indole ring, and a cyclohexylurea moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclohexylurea typically involves multiple steps, starting with the preparation of the indole derivativeThe final step involves the coupling of the modified indole with cyclohexylurea under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclohexylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclohexylurea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclohexylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclohexylurea stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

918493-81-9

Molecular Formula

C21H22ClN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-cyclohexylurea

InChI

InChI=1S/C21H22ClN3O3S/c22-14-11-12-18-17(13-14)19(29(27,28)16-9-5-2-6-10-16)20(24-18)25-21(26)23-15-7-3-1-4-8-15/h2,5-6,9-13,15,24H,1,3-4,7-8H2,(H2,23,25,26)

InChI Key

JPCQILYLZDQXCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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